Meta-Substituted Benzoylaminobenzoates Exhibit Sub-Micromolar MMP-14 Inhibition Unavailable to Para-Substituted Analogs
The 3-substituted acid analog 3-[(4-methylbenzoyl)amino]benzoic acid demonstrates an EC₅₀ of 660 nM against human MMP-14 (MT1-MMP), a membrane-type matrix metalloproteinase implicated in tumor invasion and metastasis [1]. This activity is uniquely associated with the meta-substitution pattern; para-substituted variants such as ethyl 4-[(4-methylbenzoyl)amino]benzoate are not reported to possess MMP-14 inhibitory activity and are instead pursued as PABA analogs for unrelated antimicrobial applications .
| Evidence Dimension | MMP-14 Inhibition Potency (EC₅₀) |
|---|---|
| Target Compound Data | 660 nM (as 3-[(4-methylbenzoyl)amino]benzoic acid) |
| Comparator Or Baseline | Ethyl 4-[(4-methylbenzoyl)amino]benzoate – no reported MMP-14 activity |
| Quantified Difference | Activity present only in meta-substituted series |
| Conditions | Human MMP-14 catalytic domain assay; Sanford-Burnham Center for Chemical Genomics |
Why This Matters
This establishes the 3-substitution pattern as the essential structural determinant for MMP-14 inhibition, making the compound a validated starting point for anti-metastatic or anti-inflammatory drug discovery programs where 4-substituted analogs are inapplicable.
- [1] BindingDB. (2011). BDBM48256: 3-[(4-methylbenzoyl)amino]benzoic acid – MMP-14 EC₅₀ = 660 nM. BindingDB Entry ID 4115. View Source
